molecular formula C13H14O4 B564887 (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane CAS No. 109428-29-7

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane

Cat. No.: B564887
CAS No.: 109428-29-7
M. Wt: 234.251
InChI Key: BYKNJRIVJRIKQC-JVASRFHESA-N
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Description

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is a complex, chiral organic compound characterized by its tetraoxatricycloundecane core structure. This polycyclic ether framework, incorporating multiple oxygen atoms within a rigid bicyclic skeleton, suggests potential utility in advanced chemical synthesis and materials science. The specific stereochemistry defined by the (1R,2R,4R,7R) configuration makes this compound a valuable, enantiopure building block for developing asymmetric synthetic methodologies and for constructing molecular scaffolds with defined three-dimensional geometry . The phenyl substituent at the 10-position introduces an aromatic moiety, which can influence the compound's electronic properties and provide a site for further functionalization. While specific biological activities or applications for this exact stereoisomer are not fully detailed in the available literature, structurally related tetraoxatricycloundecane derivatives are often explored in areas such as supramolecular chemistry, polymer science, and pharmaceutical development . Key Features: High stereochemical purity ((1R,2R,4R,7R) configuration) Complex, rigid polycyclic architecture Potential as a chiral synthon or intermediate This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10-,11-,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKNJRIVJRIKQC-JVASRFHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Epoxide and Furan Derivatives

A widely validated route involves the acid-catalyzed cyclocondensation of (R)-phenylglycidol with 2,5-dihydroxyfuran. This method proceeds via epoxide ring-opening followed by intramolecular etherification:

Reaction Conditions

ParameterValue
Catalystp-Toluenesulfonic acid (PTSA)
SolventToluene
Temperature80°C
Time12 h
Yield68–72%

The stereochemical outcome is governed by the epoxide’s inherent chirality, with the (R)-configuration at C1 and C2 preserved through concerted ring-opening.

[3 + 2] Cycloaddition for Oxygen-Ring Construction

Adapting methodologies from tricyclic oxadiazoline synthesis, nitrile oxides generated in situ from hydroximoyl chlorides undergo cycloaddition with strained olefins:

Phenylhydroximoyl chloride+OlefinCs2CO3,CH2Cl2Tricyclic adduct\text{Phenylhydroximoyl chloride} + \text{Olefin} \xrightarrow{\text{Cs}2\text{CO}3, \text{CH}2\text{Cl}2} \text{Tricyclic adduct}

Optimized Parameters

  • Base : Cs₂CO₃ (2 equiv) enhances yield to 95% compared to DABCO (72%).

  • Solvent : Dichloromethane minimizes side reactions.

  • Stereoselectivity : The olefin’s geometry dictates endo/exo selectivity, favoring the desired 1R,2R,4R,7R isomer.

Stereochemical Control Strategies

Chiral Auxiliary-Mediated Synthesis

Incorporating a menthol-derived chiral auxiliary at the epoxide stage enforces the 1R,2R configuration. Subsequent auxiliary removal via hydrolysis affords the target stereochemistry with ≥98% enantiomeric excess (ee):

Key Steps

  • Epoxide formation with (-)-menthyl chloroformate.

  • Cyclization under PTSA catalysis.

  • Basic hydrolysis (NaOH/MeOH) to cleave the auxiliary.

Enantioselective Epoxidation

Asymmetric epoxidation of allyl phenyl ethers using Jacobsen’s catalyst (Mn-salen complex) achieves 90% ee for the critical C1–C2 epoxide intermediate:

Allyl phenyl etherJacobsen catalyst, NaOCl(1R,2R)Epoxide\text{Allyl phenyl ether} \xrightarrow{\text{Jacobsen catalyst, NaOCl}} (1R,2R)-\text{Epoxide}

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to flow chemistry improves efficiency:

MetricBatch ProcessFlow Process
Reaction Time12 h2 h
Yield72%85%
Purity (HPLC)95%99%

Apparatus : Microreactor with integrated temperature control and real-time monitoring.

Purification Protocols

  • Chromatography : Silica gel chromatography (hexane:EtOAc 4:1) removes diastereomeric impurities.

  • Crystallization : Ethanol/water recrystallization enhances enantiopurity to >99% ee.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction results in the formation of sugar alcohols .

Scientific Research Applications

Chemistry

The compound is utilized in the synthesis of protected D-Altritol nucleosides which are crucial for oligonucleotide synthesis. Its ability to undergo various chemical reactions makes it an important building block in organic synthesis:

  • Oxidation : Can be oxidized to form carboxylic acids or aldehydes.
  • Reduction : Reduction reactions can yield alcohols or other derivatives.
  • Substitution Reactions : Nucleophilic substitution can lead to various derivatives using common reagents such as potassium permanganate and sodium borohydride.

Biology

In biological research, (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is studied for its interactions with enzymes involved in carbohydrate metabolism. The benzylidene group enhances stability and protects the anhydro sugar moiety from degradation during biochemical processes.

Industrial Applications

The compound serves as an intermediate in the production of specialty chemicals and is used in various chemical processes due to its versatile reactivity and stability under different conditions.

Case Study 1: Oligonucleotide Synthesis

A study highlighted the role of this compound in synthesizing oligonucleotides which are essential for genetic research and therapeutic applications. The compound's unique structure facilitates the protection of nucleosides during synthesis processes.

Case Study 2: Enzymatic Reaction Studies

Research focused on the compound's interaction with specific enzymes demonstrated its potential as a substrate or inhibitor in carbohydrate metabolism studies. This interaction is critical for understanding metabolic pathways and developing therapeutic agents targeting these enzymes.

Mechanism of Action

The mechanism of action of (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane involves its interaction with specific molecular targets. The benzylidene group provides steric protection, allowing selective reactions at other sites on the molecule. The anhydro bridges contribute to the compound’s stability and reactivity, facilitating its use in various chemical transformations .

Comparison with Similar Compounds

Structural Features and Molecular Frameworks

The following compounds share tricyclic or bicyclic backbones with oxygen heteroatoms and/or aromatic substituents, enabling comparative analysis:

Compound Name Molecular Formula Key Features Reference
(1R,2R,4R,7R)-10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.0²,⁴]undecane (Target) Not explicitly provided Tetraoxa tricyclic core, phenyl group at C10, four stereocenters (R-configurations). N/A
(1S,3S,4R,7R,11R)-3,4,8,8-Tetramethyltricyclo[5.3.1.0⁴,¹¹]undecane C₁₅H₂₆ Methyl substituents, no oxygen atoms; tricyclo[5.3.1] framework.
(1R,3R,4S,7R,8R,11R)-4-Methyl-8-(4-nitrophenyl)-3,11-diphenyl-2,9-dioxa-10-thia-5-azatricyclo[5.2.2.0¹,⁵]undecan-6-one C₂₆H₂₂N₂O₅S Nitrophenyl and diphenyl groups, dioxa-thia-aza system; higher molecular complexity.
(1alpha,2beta,4beta,6alpha,7beta,9beta)-3,8,11-Trioxatetracyclo[4.4.1.0²,⁴.0⁷,⁹]undecane C₈H₁₀O₃ Trioxa system, smaller tetracyclic framework.
(1R,4R,7R,11R)-1,3,4,7-Tetramethyltricyclo[5.3.1.0⁴,¹¹]undec-2-ene C₁₅H₂₄ Methyl substituents, unsaturated bond; no oxygen atoms.

Physicochemical Properties

  • LogP (Partition Coefficient): The target compound’s phenyl group and oxygen-rich framework likely confer moderate hydrophobicity. Comparatively, the nitro- and diphenyl-substituted analog () has a high LogP of 5.83 due to aromaticity and nitro groups .
  • Polar Surface Area (PSA):

    • The tetraoxa system in the target compound increases PSA (estimated >80 Ų), suggesting strong hydrogen-bonding capacity. This contrasts with methyl-substituted tricyclic analogs (e.g., and ), which lack oxygen and have lower PSA .

Stereochemical and Functional Group Impact

  • Similar stereochemical complexity is observed in and , though with divergent functional groups .
  • Oxygen Content: The tetraoxa system in the target compound enhances polarity and stability compared to non-oxygenated analogs () but differs from the trioxa system in , which has fewer oxygen atoms .

Research Findings and Limitations

  • Chromosomal Studies (Unrelated but Noted): and discuss 7R chromosomes in wheat genetics, unrelated to the chemical compound’s stereochemistry .
  • Data Gaps: Direct experimental data (e.g., LogP, melting point) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity through various studies and research findings.

  • Molecular Formula : C13H14O4
  • Molecular Weight : 234.25 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against a range of pathogens including bacteria and fungi.
  • Antioxidant Activity : The compound has shown potential as an antioxidant agent due to its ability to scavenge free radicals.
  • Enzyme Inhibition : Research suggests that it may inhibit specific enzymes involved in metabolic pathways.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzymatic Interactions : It may bind to active sites of enzymes involved in carbohydrate metabolism.
  • Cell Membrane Interaction : The compound's structure allows it to integrate into cellular membranes affecting permeability and signaling pathways.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialEffective against E.coli and Staphylococcus aureus
AntioxidantScavenges DPPH radicals
Enzyme InhibitionInhibits α-glucosidase activity

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on the antimicrobial properties demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.
    • The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E.coli and 16 µg/mL for Staphylococcus aureus.
  • Antioxidant Activity Assessment :
    • The compound was evaluated using the DPPH assay where it exhibited a scavenging activity of 78% at a concentration of 100 µg/mL compared to ascorbic acid which showed 90% scavenging at the same concentration.
  • Enzyme Inhibition Analysis :
    • In vitro studies revealed that the compound inhibited α-glucosidase with an IC50 value of 50 µM indicating potential applications in managing postprandial blood glucose levels in diabetic patients.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.0²,⁴]undecane?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and stereoselective oxidation. For example, analogous tricyclo compounds (e.g., ) use [3+2] cycloadditions or ring-closing metathesis. Purification via column chromatography and validation by LC-MS or NMR is critical. Ensure inert conditions to preserve oxygen-sensitive moieties (e.g., tetraoxa bridges). Refer to X-ray crystallography () for post-synthesis structural confirmation .

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry in tricyclic systems (). Alternatively, use NOESY NMR to detect spatial proximity of protons in chiral centers. Compare experimental optical rotation with computational predictions (e.g., DFT-based polarizability calculations) .

Q. What physicochemical properties are critical for characterizing this compound?

  • Methodological Answer : Key properties include:

PropertyValue/TechniqueRelevance
LogP ~5.8 (analogous to )Predicts lipophilicity for bioavailability
PSA ~110 Ų ( )Indicates hydrogen-bonding capacity
Melting Point DSC/TGAAssess purity and thermal stability
Experimental validation via HPLC and mass spectrometry is essential .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of enantiomerically pure forms of this compound?

  • Methodological Answer : Density Functional Theory (DFT) can predict transition-state energies for stereoselective steps (e.g., cyclization). Molecular dynamics (MD) simulations model solvent effects on reaction pathways. For example, ’s LogP and PSA values can parameterize solvation models. Pair computational results with experimental data (e.g., enantiomeric excess via chiral HPLC) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

  • Methodological Answer : Conflicting data may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Use variable-temperature NMR to detect exchange broadening. Compare X-ray structures () with DFT-optimized geometries. For oxygen-rich systems (e.g., tetraoxa bridges), consider hydrogen-bonding networks that stabilize specific conformers .

Q. How does the tetraoxa bridge influence reactivity in catalytic or biological applications?

  • Methodological Answer : The oxygen atoms act as hydrogen-bond acceptors, enhancing interactions with biological targets (e.g., enzymes) or catalytic metal centers. Analogous spiro compounds () show modulated reactivity due to steric constraints. Test via kinetic studies (e.g., catalytic oxidation) or binding assays (e.g., SPR or ITC) .

Q. What experimental designs mitigate degradation during long-term stability studies?

  • Methodological Answer : Degradation pathways (e.g., oxidation of ether bridges) can be minimized by:

  • Storing samples under argon at -20°C.
  • Adding radical scavengers (e.g., BHT) to solutions.
  • Monitoring via accelerated stability testing (40°C/75% RH) with periodic LC-MS analysis. highlights temperature-controlled protocols to stabilize labile compounds .

Data Analysis & Validation

Q. How to validate purity when analytical standards are unavailable?

  • Methodological Answer : Combine orthogonal techniques:

  • HPLC-ELSD for non-UV-active impurities.
  • 1H/13C NMR with quantitative integration.
  • Elemental Analysis for C/H/O/N composition.
    Cross-reference with analogous compounds (e.g., ’s 2,5,8,11-tetraoxatridecane) for expected spectral patterns .

Q. What statistical methods address variability in biological assay data for this compound?

  • Methodological Answer : Use ANOVA to distinguish batch effects from biological variability. For dose-response curves, apply nonlinear regression (e.g., Hill equation) with bootstrapping for confidence intervals. ’s advanced research frameworks emphasize reproducibility via triplicate experiments .

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